5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

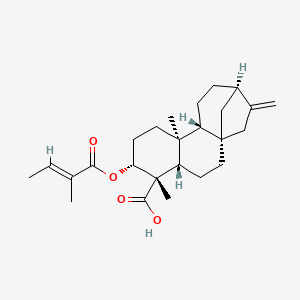

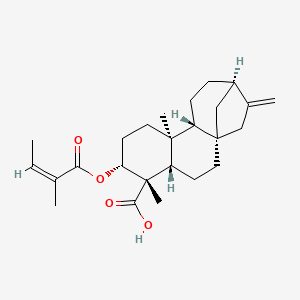

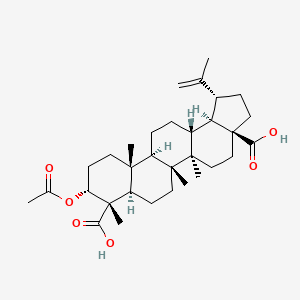

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomass Conversion and Sustainable Material Production

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a derivative explored in the context of converting plant biomass into valuable chemicals. Research indicates that derivatives of 5-hydroxymethylfurfural (HMF), a compound that can be produced from hexose carbohydrates and lignocellulose in plant biomass, are potential feedstocks for the chemical industry. These derivatives could replace non-renewable hydrocarbon sources, contributing to the production of polymers, functional materials, and fuels. The significance of HMF and its derivatives, such as this compound, lies in their versatility and potential to usher in sustainable chemical manufacturing processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Enhancing Medicinal and Biological Properties

The synthesis of derivatives to improve the medicinal and biological properties of natural compounds is a significant area of research. For instance, curcumin, the main pigment in turmeric, has various biological properties. The modification of curcumin to produce new analogues, such as Schiff base, hydrazone, and oxime derivatives, has been shown to enhance these properties significantly. Such derivatives possess higher potency in biological activity, underscoring the importance of chemical derivatives in medicinal chemistry and pharmaceutical research (Omidi & Kakanejadifard, 2020).

Drug Design and DNA Binding

Compounds like this compound are explored for their potential in drug design, especially due to their ability to interact with biological macromolecules. For example, Hoechst 33258, a compound known to bind strongly to the minor groove of double-stranded DNA, offers insights into the development of drugs that could target DNA for therapeutic purposes. Such compounds are valuable in designing drugs with specific actions, like radioprotectors and topoisomerase inhibitors, indicating the broader applicability of chemically modified compounds in medicine and biology (Issar & Kakkar, 2013).

Orientations Futures

: Morita, H., Lee, Y.-E., & Shi, S.-P. (2023). Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood. Journal of Natural Medicines, 77(4), 667–676. Link : ChemicalBook. (n.d.). 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. Link : Chemsrc. (2024). This compound. Link : BOC Sciences. (n.d.). This compound. Link : EMBL

Mécanisme D'action

Result of Action

It has been noted for its strong antifungal activity against certain fungal species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.

Analyse Biochimique

Biochemical Properties

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their function .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases, thereby preventing the phosphorylation of downstream targets. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and activity of the compound, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFLPOLVWWPIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

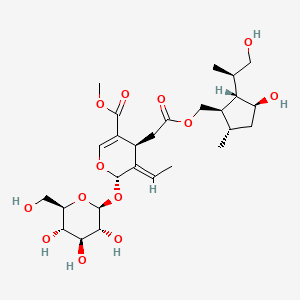

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)